H-Aad(OTbu)-OH-HCl
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Overview
Description
H-Aad(OTbu)-OH-HCl, also known as L-α-Aminoadipic acid-δ-t-butyl ester hydrochloride, is a chemical compound with significant potential in various scientific and industrial applications. It is a derivative of aminoadipic acid, which is an important intermediate in the biosynthesis of lysine, an essential amino acid. The compound is characterized by the presence of a t-butyl ester group, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Aad(OTbu)-OH-HCl typically involves the protection of the amino group of aminoadipic acid followed by esterification. The process can be summarized as follows:
Protection of the Amino Group: The amino group of aminoadipic acid is protected using a suitable protecting group, such as a t-butyl group.
Esterification: The protected aminoadipic acid is then esterified using an appropriate esterifying agent under controlled conditions to form the t-butyl ester derivative.
Hydrochloride Formation: The final step involves the conversion of the t-butyl ester derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Aad(OTbu)-OH-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
H-Aad(OTbu)-OH-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of amino acid metabolism and as a precursor in the biosynthesis of lysine.
Medicine: It has potential therapeutic applications due to its role in amino acid metabolism and its stability as a hydrochloride salt.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of H-Aad(OTbu)-OH-HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in biochemical reactions related to amino acid metabolism. It acts as a precursor in the biosynthesis of lysine, which is essential for protein synthesis and various metabolic processes.
Comparison with Similar Compounds
H-Aad(OTbu)-OH-HCl can be compared with other similar compounds, such as:
L-α-Aminoadipic acid: The parent compound without the t-butyl ester group.
Lysine: An essential amino acid that is biosynthesized from aminoadipic acid.
Amino acid derivatives: Other derivatives of amino acids with different protecting groups and functional modifications.
The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of the t-butyl ester group, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H20ClNO4 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14;/h7H,4-6,11H2,1-3H3,(H,13,14);1H/t7-;/m0./s1 |
InChI Key |
HPBNKDQUVNXIJB-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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